1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, a chlorine atom, and a fluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
Uniqueness
1-Bromo-1-(2-chloro-6-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both a bromine and a fluoromethoxy group on the phenyl ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H9BrClFO2 |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-bromo-1-[2-chloro-6-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO2/c1-6(14)10(11)9-7(12)3-2-4-8(9)15-5-13/h2-4,10H,5H2,1H3 |
InChI Key |
OHJNQWABELBGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)OCF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.